molecular formula C10H17N5O6 B14632434 Ethanamine;1,3,5-trinitrobenzene CAS No. 56270-18-9

Ethanamine;1,3,5-trinitrobenzene

Cat. No.: B14632434
CAS No.: 56270-18-9
M. Wt: 303.27 g/mol
InChI Key: UTVCPXHBVALOCL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Trinitrobenzene can be synthesized through the nitration of benzene derivatives. One common method involves the nitration of m-dinitrobenzene with nitric acid in the presence of sulfuric acid . Another method involves the decarboxylation of 2,4,6-trinitrobenzoic acid . Ethanamine can be synthesized by the reduction of acetonitrile or by the reaction of ethyl chloride with ammonia.

Industrial Production Methods

Industrial production of 1,3,5-trinitrobenzene typically involves the nitration of benzene or its derivatives under controlled conditions to ensure safety and high yield. Ethanamine is produced industrially by the catalytic hydrogenation of acetonitrile or by the reaction of ethyl chloride with ammonia in the presence of a catalyst.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Trinitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst or chemical reducing agents like tin(II) chloride.

    Substitution: Reactions with electron-rich arenes typically occur under mild conditions.

Major Products

Scientific Research Applications

Ethanamine;1,3,5-trinitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethanamine;1,3,5-trinitrobenzene involves its interaction with molecular targets through its nitro groups and amine functionality. The nitro groups can undergo reduction, leading to the formation of reactive intermediates that can interact with various biological molecules. The amine group can participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Trinitrobenzene: Another isomer of trinitrobenzene with different nitro group positions.

    2,4,6-Trinitrotoluene (TNT): A well-known explosive with similar nitro groups but with a methyl group instead of an amine.

Uniqueness

Ethanamine;1,3,5-trinitrobenzene is unique due to the presence of both an amine group and multiple nitro groups, which confer distinct chemical properties and reactivity compared to other similar compounds .

Properties

CAS No.

56270-18-9

Molecular Formula

C10H17N5O6

Molecular Weight

303.27 g/mol

IUPAC Name

ethanamine;1,3,5-trinitrobenzene

InChI

InChI=1S/C6H3N3O6.2C2H7N/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;2*1-2-3/h1-3H;2*2-3H2,1H3

InChI Key

UTVCPXHBVALOCL-UHFFFAOYSA-N

Canonical SMILES

CCN.CCN.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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